2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide

Description

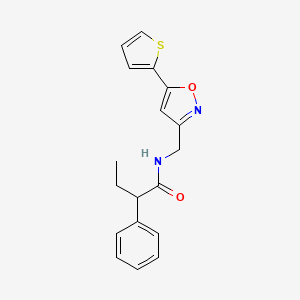

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a phenyl group at the 2-position and a 5-(thiophen-2-yl)isoxazol-3-ylmethyl moiety at the terminal amide nitrogen.

Properties

IUPAC Name |

2-phenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-15(13-7-4-3-5-8-13)18(21)19-12-14-11-16(22-20-14)17-9-6-10-23-17/h3-11,15H,2,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPDXSCNUXGWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide typically involves multiple steps, starting with the preparation of the thiophene and isoxazole precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes include:

Condensation Reactions: : Thiophene derivatives are often condensed with isocyanates or carbonyl compounds to form the isoxazole ring.

Amide Bond Formation: : The amide bond between the phenyl group and the isoxazole ring is typically formed using coupling reagents like carbodiimides or peptide coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be performed on the isoxazole ring or the amide bond.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and isoxazole rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA, and chromium-based oxidants.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed

Oxidation: : Sulfoxides and sulfones are common oxidation products.

Reduction: : Reduced forms of the isoxazole ring or the amide bond can be obtained.

Substitution: : Substituted thiophene and isoxazole derivatives are formed.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may exhibit biological activity, making it useful in drug discovery and development.

Medicine: : Potential therapeutic applications could include anti-inflammatory, antioxidant, or anticancer properties.

Industry: : It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with other heterocyclic amides documented in pharmacological and crystallographic studies:

Crystallographic and Computational Analysis

- Crystallinity: Unlike the patented indole derivative in -phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide lacks documented crystal structure data.

- Electron Density Profiles : Thiophene and isoxazole rings likely exhibit anisotropic displacement parameters distinct from sulfone-containing analogues (e.g., the EP patent compound), impacting solubility and stability .

Pharmacological Hypotheses

Biological Activity

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of:

- A butanamide backbone.

- A phenyl group.

- An isoxazole ring substituted with a thiophene group.

Molecular Formula

Molecular Weight

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives containing thiophene and isoxazole rings have been evaluated for their ability to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.

Case Study:

A related compound, 13g, demonstrated significant anti-tumor potency against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines with IC50 values of 0.20 µM, 1.25 µM, and 1.03 µM respectively . This indicates that structural modifications around the isoxazole and thiophene moieties can enhance anticancer efficacy.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 0.20 ± 0.05 |

| MCF-7 | 1.25 ± 0.11 |

| Hela | 1.03 ± 0.24 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains by disrupting quorum sensing mechanisms, which are critical for bacterial communication and virulence.

Research Findings:

A study highlighted the synthesis of new antagonists targeting bacterial quorum sensing in Vibrio harveyi, achieving IC50 values between 35 µM to 55 µM against autoinducer-mediated signaling pathways . This suggests that derivatives of the compound may hold potential for developing novel antimicrobial agents.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical signaling pathways, such as PI3K or mTOR.

- Receptor Modulation: It could interact with specific receptors, altering their signaling capacities.

- Cell Cycle Arrest: Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis at low concentrations.

Comparative Analysis with Similar Compounds

The unique combination of thiophene and isoxazole rings in this compound distinguishes it from other derivatives. For example:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Compound A | Isoxazole + Phenyl | Moderate anticancer activity |

| Compound B | Isoxazole + Thiophene | Stronger antimicrobial effects |

| Current Compound | Isoxazole + Thiophene + Butanamide | Potential dual-action (anticancer & antimicrobial) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.